Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate
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Overview
Description
Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate is a chemical compound that belongs to the class of isonicotinates It is characterized by the presence of a fluorine atom at the 5th position and a methoxyphenyl group at the 2nd position on the isonicotinate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate typically involves the esterification of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The fluorine and methoxyphenyl groups are introduced through subsequent substitution reactions using appropriate reagents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. Quality control measures are implemented at various stages to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-fluoro-2-(3-methoxyphenyl)isonicotinic acid.
Reduction: Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds, increasing its binding affinity to target proteins. The methoxyphenyl group contributes to the compound’s overall stability and lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl isonicotinate: Lacks the fluorine and methoxyphenyl groups, resulting in different chemical and biological properties.
Methyl 5-fluoroisonicotinate: Contains the fluorine atom but lacks the methoxyphenyl group.
Methyl 2-(3-methoxyphenyl)isonicotinate: Contains the methoxyphenyl group but lacks the fluorine atom.
Uniqueness
Methyl 5-fluoro-2-(3-methoxyphenyl)isonicotinate is unique due to the presence of both the fluorine and methoxyphenyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances the compound’s potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research .
Properties
Molecular Formula |
C14H12FNO3 |
---|---|
Molecular Weight |
261.25 g/mol |
IUPAC Name |
methyl 5-fluoro-2-(3-methoxyphenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H12FNO3/c1-18-10-5-3-4-9(6-10)13-7-11(14(17)19-2)12(15)8-16-13/h3-8H,1-2H3 |
InChI Key |
UDZINGBLNSYBNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC=C(C(=C2)C(=O)OC)F |
Origin of Product |
United States |
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